Purity Comparison: 98% Target Compound vs 95% 4‑Position Isomer – Impact on Screening Reproducibility
The target compound is commercially available at 98% purity (HPLC), whereas the closest positional isomer, 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS 1353964-52-9), is supplied at a minimum purity of 95% by the same vendor class . A 3‑percentage‑point purity difference corresponds to a 2.5‑fold higher level of unspecified impurities in the comparator, which can confound dose‑response and selectivity profiling assays at screening concentrations .
| Evidence Dimension | Commercial purity (HPLC area%) |
|---|---|
| Target Compound Data | 98% (Leyan, Product 1775739) |
| Comparator Or Baseline | 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS 1353964-52-9): 95% min. (CymitQuimica, Ref. 3D-DEC96452); 97% (CheMenu, Catalog CM497135) |
| Quantified Difference | Δ = 1–3 percentage points; impurity burden 1.5–2.5× higher in comparator |
| Conditions | Commercial HPLC purity specifications as declared by vendors; batch‑specific certificates of analysis apply |
Why This Matters
Higher purity reduces the risk of false positives or potency shifts in biochemical and cell‑based screening, directly lowering the cost of follow‑up triage experiments.
